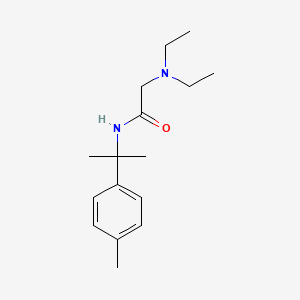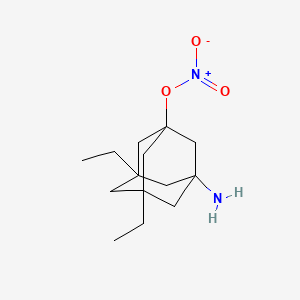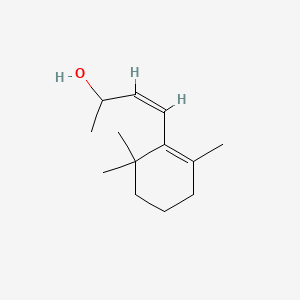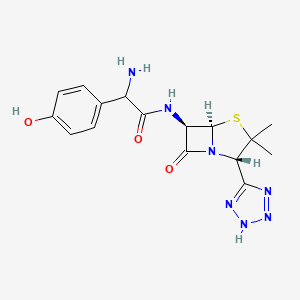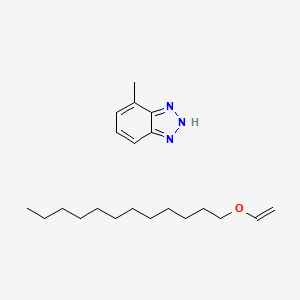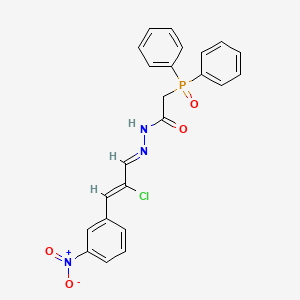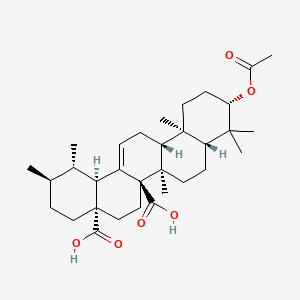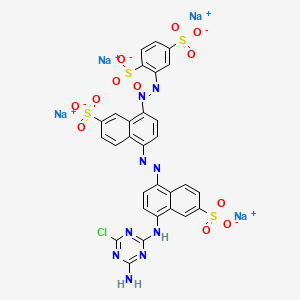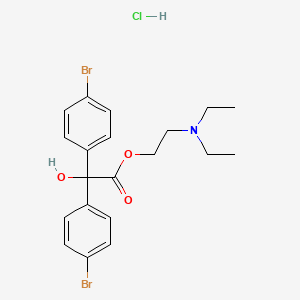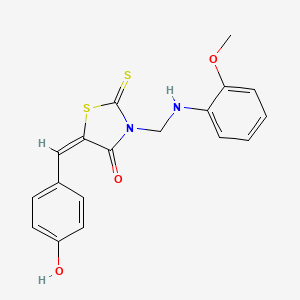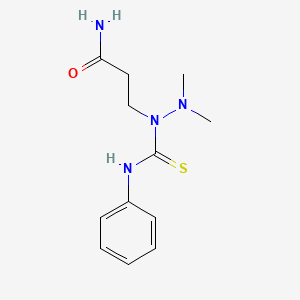
Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a propanamide backbone with a 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino) substituent. The presence of both hydrazino and thioxomethyl groups makes it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with phenylhydrazine to introduce the phenylamino group. The final step involves the reaction of the resulting compound with thioformamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted hydrazino derivatives.
科学研究应用
Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the thioxomethyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
相似化合物的比较
Similar Compounds
Propanamide, 2,2-dimethyl-N-phenyl-: Similar structure but lacks the thioxomethyl and hydrazino groups.
Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-: Contains a methyl group on the phenyl ring instead of the thioxomethyl and hydrazino groups.
Propanamide, 3-(2,2-dimethyl-1-((methylamino)thioxomethyl)hydrazino)-: Similar structure but with a methylamino group instead of the phenylamino group.
Uniqueness
The uniqueness of Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydrazino and thioxomethyl groups allows for diverse chemical transformations and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
96804-74-9 |
|---|---|
分子式 |
C12H18N4OS |
分子量 |
266.37 g/mol |
IUPAC 名称 |
3-[dimethylamino(phenylcarbamothioyl)amino]propanamide |
InChI |
InChI=1S/C12H18N4OS/c1-15(2)16(9-8-11(13)17)12(18)14-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,13,17)(H,14,18) |
InChI 键 |
GXWLTCUGHQPHAM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)N(CCC(=O)N)C(=S)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


